molecular formula C12H11N3O4 B1517530 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096980-40-3

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1517530
CAS No.: 1096980-40-3
M. Wt: 261.23 g/mol
InChI Key: OUCDWPASTMKSJR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096980-40-3) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzodioxole aromatic system linked to a 5-ethyl-1,2,3-triazole-4-carboxylic acid scaffold, a structure recognized for its significant potential in pharmaceutical development . The triazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve the physicochemical properties of lead compounds . Researchers value this specific hybrid structure for developing new therapeutic agents. Its applications are primarily focused in two key areas: antifungal and anticancer research. The 1,3-benzodioxole fragment is a known bioactive pharmacophore, and its incorporation into hybrid molecules has been shown to augment antifungal potential . Compounds bearing this structure have demonstrated promising in vitro activity against fungal strains such as Candida albicans . Furthermore, the triazole core is a critical scaffold in numerous clinically used antifungal agents, functioning through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis . In anticancer research, triazole-containing natural product derivatives have been synthesized and evaluated for their cytotoxic effects, with some conjugates showing potent activity against various cancer cell lines . The carboxylic acid functional group at the 4-position of the triazole ring provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional biosafety and chemical hygiene protocols.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-8-11(12(16)17)13-14-15(8)7-3-4-9-10(5-7)19-6-18-9/h3-5H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDWPASTMKSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole class of compounds, which are notable for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antifungal properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:

C12H13N3O4\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_4

This compound features a triazole ring that contributes to its biological activity through various interactions with biological macromolecules.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The triazole moiety has been identified as a key structural feature that enhances the interaction with various targets involved in cancer progression. Notably:

  • Mechanism of Action : The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial for inhibiting cancer cell proliferation. Studies have demonstrated that compounds with this structure can effectively inhibit pathways associated with lung and breast cancers .
  • Case Studies : In vitro studies have shown that derivatives of 1H-1,2,3-triazole can induce apoptosis in cancer cell lines while exhibiting low toxicity profiles compared to traditional chemotherapeutics .

Antifungal Properties

The compound also shows promise as an antifungal agent. The presence of the carboxylic acid group enhances solubility and bioavailability, making it suitable for targeting fungal infections.

  • Efficacy Against Fungi : Laboratory tests reveal that triazole derivatives can inhibit the growth of various fungal strains by disrupting their membrane integrity and metabolic functions .

Pharmacological Profiles

The pharmacological profiles of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid include:

Property Value
Molecular Weight 245.25 g/mol
Solubility Soluble in DMSO
pKa 7.65–8.08
Toxicity Low toxicity reported

These properties indicate a favorable profile for further development as a therapeutic agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Low Multidrug Resistance : The compound exhibits low multidrug resistance characteristics, making it a potential candidate for combination therapies .
  • Stability in Biological Systems : The stability of the triazole ring under physiological conditions enhances its potential as a drug candidate .
  • Diverse Interactions : The ability to form non-covalent interactions with proteins and enzymes suggests broad applicability in drug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H11_{11}N3_3O4_4
  • CAS Number : 1096980-40-3
  • Molecular Weight : Approximately 253.24 g/mol

The structure includes a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold for drug design.

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The benzodioxole moiety enhances the lipophilicity, improving cell membrane permeability and increasing efficacy against pathogens .

Anticancer Properties

Studies have shown that triazole compounds can induce apoptosis in cancer cells. They may act by inhibiting specific enzymes involved in tumor growth or by disrupting cellular signaling pathways. For instance, certain derivatives have been tested against breast cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory response, thereby reducing inflammation-related damage in tissues . This application is particularly relevant in chronic inflammatory diseases.

Fungicides

The triazole structure is widely recognized in agricultural chemistry as a core component of fungicides. The compound's derivatives are being developed to combat fungal diseases in crops, providing an alternative to traditional fungicides with lower environmental impact .

Herbicides

Research is ongoing into the herbicidal properties of triazole compounds. Their ability to inhibit specific biosynthetic pathways in plants makes them candidates for developing selective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with IC50 values indicating strong inhibition at low concentrations.
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with a mechanism involving mitochondrial dysfunction.
Study 3Agricultural UseEffective as a fungicide against Fusarium species with minimal phytotoxicity observed on treated crops.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Target Compound 1,3-Benzodioxol-5-yl (N1), Ethyl (C5) C₁₂H₁₁N₃O₄ Potential metal coordination, tautomerism
1-(2,4-Dimethylphenyl)-5-ethyl analog 2,4-Dimethylphenyl (N1), Ethyl (C5) C₁₃H₁₅N₃O₂ Crystallized; ChemSpider ID: 23916774
1-Benzyl-5-methyl-1H-triazole-4-carboxylic acid Benzyl (N1), Methyl (C5) C₁₁H₁₁N₃O₂ Intermolecular O–H···N hydrogen bonding
1-(4-Ethoxyphenyl)-5-formyl analog 4-Ethoxyphenyl (N1), Formyl (C5) C₁₂H₁₁N₃O₄ Ring-chain tautomerism (20% cyclic form)
5-Methyl-1-phenyl analog (HL~1) Phenyl (N1), Methyl (C5) C₁₀H₉N₃O₂ Co-crystallized in coordination complexes

Key Findings

Tautomerism and Stability: The target compound’s 1,2,3-triazole-4-carboxylic acid group may exhibit ring-chain tautomerism, as observed in the 5-formyl analog (). Heating above 175°C could induce decarboxylation, a common degradation pathway for such acids .

Synthetic Flexibility :

  • Substituents at N1 (e.g., benzodioxolyl vs. ethoxyphenyl) influence reactivity. Benzodioxolyl derivatives are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMSO), while phenyl analogs use azide-alkyne cycloaddition .

Biological and Coordination Potential: Carboxamide derivatives of 1,3-benzodioxolyl triazoles (e.g., compound 3e in ) exhibit antimicrobial activity, suggesting the carboxylic acid form could be a precursor for bioactive molecules. The triazole ring’s electron density enables metal coordination, as demonstrated by Mn and Co complexes of related triazoles .

Preparation Methods

Multi-Step Synthesis via Halogenated Triazole Intermediates and Grignard Reagents

A robust and scalable preparation method involves the use of halogenated triazole intermediates and Grignard reagents, followed by carboxylation and methylation steps to yield the target compound or its derivatives.

Key Steps:

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivative bearing the 1,3-benzodioxol-5-yl substituent.

  • Grignard Reaction: The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooled to between −78 °C and 0 °C. Isopropylmagnesium chloride is added to selectively replace one bromine atom, forming a 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

  • Carboxylation: The reaction mixture is treated with carbon dioxide at low temperature (−30 °C to 0 °C) to introduce the carboxylic acid group at the 4-position of the triazole ring.

  • Methylation and Separation: The mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid is subjected to methylation with methyl iodide in the presence of alkali in a mixed solvent system (THF/METHF and DMF or DMAc). This step selectively methylates the 4-bromo-5-carboxylic acid derivative, allowing separation of the desired 4-carboxylic acid compound by crystallization and extraction.

  • Purification: The final product is isolated by adjusting pH, extraction, drying over anhydrous magnesium sulfate or sodium sulfate, concentration under reduced pressure, and crystallization at low temperatures.

Reaction Conditions Summary Table:

Step Reagents/Conditions Temperature Range Time Notes
Grignard Reaction Isopropylmagnesium chloride in THF/METHF −78 °C to 0 °C 0.5–2 hours Molar ratio 1:0.8–1.5 (substrate:Grignard)
Carboxylation Carbon dioxide gas −30 °C to 0 °C 5–30 minutes Followed by warming to 20–25 °C
Methylation Methyl iodide, inorganic/organic alkali, THF/DMF 0 °C to 80 °C 5–48 hours Selective methylation for separation
Extraction & Crystallization Acidification, organic solvent extraction, drying 20–25 °C (extraction), −5 °C to 5 °C (crystallization) Variable Purification of target acid

This method provides a high degree of control over regioselectivity and purity, enabling the preparation of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with good yields and scalability.

One-Step Synthesis from Azides and β-Ketoesters

An alternative and efficient synthetic route involves a one-step cyclization reaction between an azide and a β-ketoester in the presence of a base, forming the 1,2,3-triazole carboxylic acid directly.

Key Features:

  • Starting Materials: Aromatic azide containing the 1,3-benzodioxol-5-yl moiety and an appropriate β-ketoester bearing the ethyl substituent.

  • Reaction Conditions: The azide and β-ketoester are combined with a base such as potassium carbonate in aqueous ethanol. The mixture is heated to approximately 80 °C and stirred for around 16 hours until the reaction mixture becomes homogeneous.

  • Product Isolation: After cooling, the reaction mixture is acidified to precipitate the triazole carboxylic acid product, which is then filtered, washed, and dried under vacuum.

  • Advantages: This method avoids the use of halogenated intermediates and multiple purification steps, offering a safer and more straightforward synthesis suitable for scale-up.

Typical Reaction Parameters:

Parameter Condition
Base Potassium carbonate (3 equivalents)
Solvent Aqueous ethanol (95%) + water
Temperature 80 °C
Reaction Time 16 hours
Workup Acidification with 1M HCl, filtration, drying

Yields: The reaction yields range from 30% to 95%, depending on substrate purity and reaction scale.

Synthesis of Benzodioxole-Substituted Intermediates and Coupling Strategies

The benzodioxole moiety is typically introduced or preserved through careful synthetic steps involving:

  • Preparation of benzodioxole-containing ketones or oximes as intermediates.

  • Coupling reactions using carbonyldiimidazole (CDI) to activate carboxylic acids for amide or ester formation.

  • Purification by recrystallization from ethanol or other solvents.

These methods ensure the integrity of the benzodioxole ring system during subsequent triazole ring formation and functional group transformations.

Summary Table of Preparation Methods

Method Key Reagents/Steps Advantages Limitations
Halogenated triazole + Grignard + CO2 Dibromo-triazole, isopropylmagnesium chloride, CO2, methyl iodide High regioselectivity, scalable Multi-step, requires low temps
One-step azide + β-ketoester Aromatic azide, β-ketoester, base, aqueous ethanol Simple, efficient, scalable Azide preparation can be hazardous
Benzodioxole intermediate coupling Benzodioxole ketone/oxime, CDI activation Preserves benzodioxole integrity Requires intermediate synthesis

Detailed Research Findings and Notes

  • The Grignard-based method allows selective functionalization at the 4-position of the triazole ring, critical for obtaining the 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with minimal regioisomer formation.

  • The one-step azide/β-ketoester approach offers an innovative alternative that circumvents regioselectivity issues common in acetylenic triazole syntheses and is amenable to large-scale synthesis.

  • Preservation of the benzodioxole ring during synthesis requires mild conditions and careful choice of reagents, such as the use of carbonyldiimidazole for coupling reactions.

  • Extraction and purification steps typically involve pH adjustments, organic solvent extractions, drying agents (anhydrous MgSO4 or Na2SO4), and crystallization at low temperatures to ensure high purity.

Q & A

Basic: What synthetic methodologies are employed to prepare 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the benzodioxole and ethyl substituents. A general procedure includes:

Azide formation : Reacting 5-azidomethyl-1,3-benzodioxole with a suitable alkyne precursor.

Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole ring.

Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl ester) under basic conditions (NaOH, reflux) .

Example Characterization Data (from analogous compounds in ):

PropertyValue (Example Compound 3e)
Melting Point170–173°C
Rf (Hex/EtOAc 70:30)0.14
¹H-NMR (δ, ppm)7.32 (s, 1H, Ar-H)
¹³C-NMR (δ, ppm)165.2 (C=O)

Basic: How is the compound characterized structurally and spectroscopically?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., benzodioxole aromatic protons at δ 6.8–7.3 ppm, triazole carbons at δ 140–160 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. For example, analogous triazole-carboxylic acids exhibit planar triazole rings with dihedral angles <5° relative to the benzodioxole moiety .
  • Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

Data Integration : Process diffraction data (e.g., from a Bruker D8 Venture) with SHELXTL .

Structure Solution : Use direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) to optimize atomic coordinates and displacement parameters.

Validation : Analyze residual density maps (e.g., R1 < 0.05) and validate geometry with WinGX/ORTEP .

Example Metrics (from ):

ParameterValue
R factor0.053
wR factor0.115
Mean C–C bond length0.005 Å
Data-to-parameter ratio16.6

Advanced: How to resolve contradictions in biological activity data for benzodioxole-triazole derivatives?

Answer:
Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

Structural variations : Substituent effects (e.g., ethyl vs. phenyl groups) alter electronic properties and target binding .

Assay conditions : Differences in cell lines, concentrations, or incubation times. Validate using dose-response curves and orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) .

Metabolic stability : Carboxylic acid groups may influence bioavailability. Compare in vitro vs. in vivo results using pharmacokinetic studies .

Advanced: What strategies optimize structure-activity relationships (SAR) for triazole-carboxylic acid derivatives?

Answer:
SAR optimization involves:

Substituent modulation :

  • Benzodioxole position : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic targets .
  • Triazole substituents : Ethyl groups improve metabolic stability compared to bulkier alkyl chains .

Bioisosteric replacement : Replace the carboxylic acid with esters or amides to balance solubility and membrane permeability .

Computational modeling : Dock derivatives into target proteins (e.g., COX-2 or kinases) using molecular dynamics to predict binding affinities .

Advanced: How to address challenges in reproducibility of synthetic yields for this compound?

Answer:
Low yields may result from:

Azide stability : Use freshly prepared azides or stabilize with NaN₃ at low temperatures .

Side reactions : Competing Huisgen 1,4- vs. 1,5-regioisomers. Optimize Cu(I) catalyst loading and solvent polarity (e.g., DMF vs. THF) .

Purification : Employ gradient column chromatography (Hex/EtOAc) or recrystallization (ethanol/water) to isolate pure products .

Advanced: What crystallographic software tools complement SHELX for analyzing this compound?

Answer:

  • WinGX : Integrates SHELX with ORTEP for visualization and geometric analysis (e.g., torsion angles, hydrogen bonding) .
  • Olex2 : Provides GUI-driven refinement and validation tools for high-resolution data .
  • Mercury (CCDC) : Analyzes packing diagrams and intermolecular interactions (e.g., π-stacking in benzodioxole derivatives) .

Advanced: How does the ethyl substituent influence the compound’s electronic properties?

Answer:

  • Steric effects : The ethyl group introduces moderate steric bulk, reducing rotational freedom in the triazole ring.
  • Electronic effects : Hyperconjugation from the ethyl group slightly destabilizes the triazole’s electron-deficient core, enhancing electrophilic reactivity at C-4 (carboxylic acid position) .
  • Spectroscopic impact : ¹³C NMR shows downfield shifts (δ 120–130 ppm) for triazole carbons adjacent to the ethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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